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2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile Documentation Hub

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  • Product: 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile
  • CAS: 2098042-28-3

Core Science & Biosynthesis

Foundational

Vibrational Spectroscopy of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile: A Comprehensive FTIR Guide

Executive Summary In the landscape of medicinal chemistry and drug development, pyrazole derivatives are privileged scaffolds known for their diverse pharmacological profiles. The compound 2-(1-ethyl-3-phenyl-1H-pyrazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, pyrazole derivatives are privileged scaffolds known for their diverse pharmacological profiles. The compound 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile serves as a critical intermediate and active pharmaceutical ingredient (API) precursor. While Nuclear Magnetic Resonance (NMR) provides atomic connectivity, Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for instantaneous, non-destructive validation of functional group integrity[1].

This whitepaper provides an in-depth mechanistic guide to the FTIR spectral assignments for this specific pyrazole derivative, outlining a self-validating experimental protocol designed for senior analytical scientists and quality control (QC) professionals.

Structural Causality: Why FTIR is Critical

The molecule 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile contains four distinct structural motifs, each serving a specific chemical function and presenting a unique vibrational signature:

  • The Nitrile Group (-C≡N): Highly sensitive to hydrolysis. FTIR is utilized to confirm that the nitrile has not degraded into an amide or carboxylic acid during synthesis [4].

  • The Pyrazole Core: The heteroaromatic ring provides the primary pharmacological scaffold.

  • The Phenyl Substituent: Appended at the C3 position, contributing to lipophilicity.

  • The N-Ethyl and Methylene Groups: Aliphatic chains that influence pharmacokinetic distribution.

By analyzing the vibrational modes of these functional groups, researchers can confirm successful N-alkylation (absence of N-H stretch) and the preservation of the delicate acetonitrile moiety.

Characteristic FTIR Absorption Frequencies

The quantitative data below summarizes the expected vibrational frequencies for the target molecule. The absence of a broad band at 3200–3500 cm⁻¹ is a critical diagnostic marker, confirming that the pyrazole nitrogen is fully alkylated (N-ethyl) and no residual N-H bonds remain [2].

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity & Spectral Shape
Nitrile (-C≡N) Stretching2240 – 2260Sharp, Medium
Phenyl Ring C-H Stretching3050 – 3100Sharp, Weak to Medium
Phenyl Ring C=C Stretching1580 – 1600Sharp, Medium
Phenyl Ring C-H Out-of-Plane Bend~760 and ~690Sharp, Strong
Pyrazole Ring C=N Stretching1520 – 1550Sharp, Medium
Aliphatic (Ethyl/CH₂) C-H Asym/Sym Stretch2850 – 2980Sharp, Medium to Strong
Aliphatic (Ethyl/CH₂) C-H Bending (Scissoring)~1450 and ~1375Sharp, Medium

Mechanistic Spectral Interpretation

To achieve high-fidelity structural validation, analytical scientists must understand the physical causality behind the observed spectral peaks.

The Nitrile Region (~2250 cm⁻¹)

The carbon-nitrogen triple bond is highly polarized, resulting in a distinct, sharp absorption band between 2240 and 2260 cm⁻¹ [1]. Causality: Because very few other functional groups absorb in this "triple-bond region," the presence of this peak is an unambiguous confirmation of the acetonitrile moiety. If the peak shifts significantly lower (e.g., <2200 cm⁻¹), it indicates unintended conjugation, which is structurally impossible for this molecule due to the isolating methylene bridge (-CH₂-CN).

The Aromatic & Heteroaromatic Region (1500–1600 cm⁻¹)

This region is heavily populated by the overlapping C=C and C=N stretching vibrations of both the phenyl and pyrazole rings [3]. Causality: The pyrazole ring typically exhibits a strong C=N stretch around 1520–1550 cm⁻¹. The mono-substituted phenyl ring at the C3 position is definitively confirmed by examining the "fingerprint" region: two highly intense, sharp out-of-plane (OOP) C-H bending bands at approximately 760 cm⁻¹ and 690 cm⁻¹.

The Aliphatic Region (2850–2980 cm⁻¹)

The N-ethyl group and the C5-methylene bridge contribute to the aliphatic C-H stretching region just below 3000 cm⁻¹ [1]. Causality: The sp³ hybridized carbons require less energy to stretch than their sp² aromatic counterparts, placing them strictly below the 3000 cm⁻¹ threshold.

Self-Validating Experimental Protocol: ATR-FTIR Methodology

Traditional KBr pelleting is prone to moisture absorption, which introduces broad O-H artifacts that can obscure critical data. Therefore, this protocol utilizes Attenuated Total Reflectance (ATR) FTIR.

System Validation & Calibration:

  • Polystyrene Calibration: Before analyzing the API, run a standard polystyrene film. Causality: This ensures the interferometer is correctly calibrated. The reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ must be within ±1 cm⁻¹ of their known values.

Background Acquisition: 2. Atmospheric Subtraction: Collect a background spectrum of the clean diamond crystal (64 scans, 4 cm⁻¹ resolution). Causality: Atmospheric CO₂ exhibits a strong doublet at ~2350 cm⁻¹. If not subtracted immediately prior to sample analysis, this CO₂ peak will artificially distort the adjacent target nitrile (-C≡N) stretch at 2250 cm⁻¹.

Sample Analysis: 3. Application: Place 2–5 mg of the purified 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile directly onto the ATR diamond crystal. 4. Compression: Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the solid crystal lattice of the sample and the diamond sensor is required for the evanescent infrared wave to penetrate the sample effectively, ensuring high signal-to-noise ratio. 5. Acquisition: Co-add 64 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. 6. Cleaning: Clean the crystal with spectroscopy-grade isopropanol and a lint-free wipe. Causality: Isopropanol evaporates rapidly without leaving a residue, preventing cross-contamination for subsequent batches.

Workflow Visualization

FTIR_Workflow cluster_peaks Key Spectral Assignments Synthesis Synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile SamplePrep Sample Preparation (ATR Diamond Crystal) Synthesis->SamplePrep Purified Compound FTIR_Scan FTIR Spectral Acquisition (4000 - 400 cm⁻¹) SamplePrep->FTIR_Scan IR Beam Nitrile C≡N Stretch (~2250 cm⁻¹) FTIR_Scan->Nitrile Aromatic Phenyl C=C & C-H (~1600, >3000 cm⁻¹) FTIR_Scan->Aromatic Pyrazole Pyrazole C=N (~1550 cm⁻¹) FTIR_Scan->Pyrazole Aliphatic Ethyl C-H (~2950 cm⁻¹) FTIR_Scan->Aliphatic Validation Structural Confirmation & Quality Control Nitrile->Validation Aromatic->Validation Pyrazole->Validation Aliphatic->Validation

Figure 1: Analytical workflow for the FTIR-based structural validation of the pyrazole derivative.

References

  • Specac Ltd. "Interpreting Infrared Spectra." Specac FTIR Guides. Available at:[Link]

  • El-Gohary, N. M., et al. "Pyrazole Compounds: Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra." ResearchGate, 2020. Available at:[Link]

  • Northern Illinois University (NIU). "IR Absorption Frequencies." Department of Chemistry and Biochemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Applications of 1-ethyl-3-phenyl-1H-pyrazol-5-yl Acetonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the potential applications of 1-ethyl-3-phenyl-1H-pyrazol-5-yl acetonitrile in medicinal chemistry. Drawing...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential applications of 1-ethyl-3-phenyl-1H-pyrazol-5-yl acetonitrile in medicinal chemistry. Drawing upon the extensive and diverse biological activities of the pyrazole scaffold, this document outlines plausible synthetic routes, potential therapeutic targets, and detailed protocols for biological evaluation. As a privileged structure in modern drug discovery, the pyrazole nucleus is a cornerstone of numerous FDA-approved pharmaceuticals.[1] The specific substitution pattern of an ethyl group at the N-1 position, a phenyl ring at C-3, and an acetonitrile moiety at C-5 suggests a profile ripe for exploration in various therapeutic areas, most notably in oncology and inflammatory diseases.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and highly valued scaffold in medicinal chemistry.[2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[1] This has led to the development of a wide array of drugs with activities ranging from anti-inflammatory (Celecoxib) and anticancer (Crizotinib) to anti-obesity (Rimonabant).[2][4] The biological profile of a pyrazole derivative is exquisitely sensitive to the nature and position of its substituents, allowing for fine-tuning of its pharmacological properties.

Synthesis of 1-ethyl-3-phenyl-1H-pyrazol-5-yl Acetonitrile

The synthesis of the title compound can be achieved through a classical Knorr-type pyrazole synthesis, which involves the condensation of a β-functionalized carbonyl compound with a hydrazine derivative. A plausible and efficient synthetic route is outlined below.

Protocol 1: Synthesis via Condensation of a β-Ketonitrile with Ethylhydrazine

This protocol describes a two-step process starting from commercially available reagents.

Step 1: Synthesis of 3-oxo-3-phenylpropanenitrile

  • To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of acetonitrile.

  • Cool the mixture in an ice bath and slowly add an equimolar amount of ethyl benzoate dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-oxo-3-phenylpropanenitrile.

Step 2: Synthesis of 1-ethyl-3-phenyl-1H-pyrazol-5-yl Acetonitrile

  • Dissolve the 3-oxo-3-phenylpropanenitrile from Step 1 in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add a slight molar excess (1.1 equivalents) of ethylhydrazine oxalate or a related salt.

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-ethyl-3-phenyl-1H-pyrazol-5-yl acetonitrile.

G cluster_0 Synthesis Workflow start Ethyl Benzoate + Acetonitrile step1 Claisen Condensation (Sodium Ethoxide, Ethanol) start->step1 intermediate 3-Oxo-3-phenylpropanenitrile step1->intermediate step2 Cyclocondensation (Ethylhydrazine, Reflux) intermediate->step2 product 1-ethyl-3-phenyl-1H-pyrazol-5-yl Acetonitrile step2->product

Caption: Synthetic workflow for 1-ethyl-3-phenyl-1H-pyrazol-5-yl acetonitrile.

Potential Medicinal Chemistry Applications

While direct biological data for 1-ethyl-3-phenyl-1H-pyrazol-5-yl acetonitrile is not available in the public domain, the structural motifs present in the molecule allow for educated hypotheses regarding its potential therapeutic applications.

Anticancer Activity

A vast number of pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms.[5] The N-phenylpyrazole scaffold is a common feature in inhibitors of several key signaling pathways implicated in cancer progression.

  • Kinase Inhibition: The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. It is plausible that 1-ethyl-3-phenyl-1H-pyrazol-5-yl acetonitrile could target protein kinases such as AKT1, EGFR, or others involved in cell proliferation and survival.[2] The acetonitrile group could potentially form key interactions within the ATP-binding pocket.

  • Cell Cycle Arrest and Apoptosis: Many cytotoxic agents, including those with a pyrazole core, exert their effects by inducing cell cycle arrest and apoptosis. The title compound could be investigated for its ability to modulate the expression of cell cycle regulators (e.g., cyclins and CDKs) and pro-apoptotic proteins.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole 1-ethyl-3-phenyl-1H- purazol-5-yl acetonitrile Pyrazole->AKT Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Anti-inflammatory Activity

The discovery of Celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazole derivatives as anti-inflammatory agents. While the mechanism of action can vary, many pyrazole-based compounds modulate inflammatory pathways. The title compound could be evaluated for its ability to inhibit key inflammatory mediators such as cyclooxygenases (COX-1/COX-2), lipoxygenases, or pro-inflammatory cytokines.

Application Protocols for Biological Evaluation

To explore the hypothesized biological activities of 1-ethyl-3-phenyl-1H-pyrazol-5-yl acetonitrile, the following in vitro assays are recommended.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compound on a cancer cell line (e.g., A549 non-small cell lung cancer).[5]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 1-ethyl-3-phenyl-1H-pyrazol-5-yl acetonitrile (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add serially diluted test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Dissolve formazan with DMSO D->E F Read absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The results from biological assays, such as the IC50 values from cytotoxicity screens, provide a quantitative measure of the compound's potency. For context, the biological activities of some related pyrazole derivatives are summarized below.

Compound/ScaffoldBiological ActivityTarget/Cell LineIC50/ActivityReference
Polysubstituted PyrazoleAnticancerHOP-92 (Non-small cell lung cancer)1.61 µM[5]
Pyrazole DerivativeAnticancerHeLa (Cervical cancer)<5% cell viabilityN/A
Pyrazole-based derivativeAminopeptidase N Inhibition-IC50 significantly lower than bestatin[6]
N-aryl-N'-pyrazinylureaChk1 Kinase Inhibition-<20 nM[7]

Note: The compounds in this table are not direct analogs of 1-ethyl-3-phenyl-1H-pyrazol-5-yl acetonitrile but serve to illustrate the potential potency of the pyrazole scaffold.

The structure-activity relationship (SAR) for pyrazole derivatives is complex and highly dependent on the specific biological target. However, some general trends can be noted:

  • N-1 Substitution: The ethyl group at the N-1 position contributes to the lipophilicity of the molecule, which can influence its membrane permeability and oral bioavailability. Modifications to this alkyl chain can be explored to optimize pharmacokinetic properties.

  • C-3 Substitution: The phenyl group at the C-3 position is a common feature in many active pyrazoles and likely engages in hydrophobic or π-stacking interactions with the target protein. Substitution on this phenyl ring is a common strategy to enhance potency and selectivity.

  • C-5 Substitution: The acetonitrile group at the C-5 position is a key determinant of the compound's activity. The nitrile moiety is a hydrogen bond acceptor and can also act as a reactive handle for further chemical modifications. Exploring other functional groups at this position is a critical step in lead optimization.

Conclusion

1-ethyl-3-phenyl-1H-pyrazol-5-yl acetonitrile represents a novel chemical entity with significant potential for medicinal chemistry applications. Based on the well-established and diverse biological activities of the pyrazole scaffold, this compound warrants investigation as a potential anticancer or anti-inflammatory agent. The synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to explore the therapeutic potential of this and related molecules. Further studies, including target identification, in vivo efficacy, and pharmacokinetic profiling, will be essential to fully elucidate its value as a lead compound in drug discovery.

References

Sources

Application

Microwave-Assisted Synthesis of 2-(1-Ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile: A High-Yield, Rapid Protocol for Drug Discovery

Executive Overview The rapid generation of highly functionalized pyrazole scaffolds is a critical bottleneck in modern drug discovery. This application note details a highly optimized, self-validating protocol for the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The rapid generation of highly functionalized pyrazole scaffolds is a critical bottleneck in modern drug discovery. This application note details a highly optimized, self-validating protocol for the synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile . By integrating Microwave-Assisted Organic Synthesis (MAOS) at the critical cyclocondensation and cyanation steps, this workflow slashes reaction times from days to minutes, eliminates isomeric impurities, and significantly boosts overall yields.

Biological Rationale & Mechanistic Grounding

Pyrazoles are ubiquitous in modern pharmacophores. Specifically, 1-alkyl-3-aryl-1H-pyrazol-5-yl acetonitriles serve as critical intermediates for synthesizing covalent inhibitors. For example, the development of JDQ443, a highly selective KRAS G12C inhibitor, relies on a structurally analogous pyrazole-acetonitrile core to favorably interact with the SWII loop of the target protein[1].

Conventional syntheses of these scaffolds often suffer from prolonged reaction times—such as requiring up to 16 hours for a standard cyanation step[2]—and poor regioselectivity during the initial pyrazole ring formation. MAOS overcomes these thermodynamic and kinetic barriers through dielectric heating[3]. Unlike conductive heating, which relies on inefficient wall heat transfer and creates thermal gradients, MAOS directly couples electromagnetic energy (2.45 GHz) with the dipole moments of the reactants and solvents[4]. This volumetric superheating rapidly drives the reaction over the activation energy barrier, thermodynamically favoring the desired 1,3-disubstituted pyrazole isomer.

HeatingMechanism cluster_0 Conventional Thermal Heating cluster_1 Microwave Dielectric Heating C1 Wall Heat Transfer C2 Thermal Gradients & Hotspots C1->C2 C3 Slow Kinetics (12-16 h) & Isomeric Mixtures C2->C3 M1 Direct Molecular Excitation (2.45 GHz) M2 Volumetric Superheating (In-core heating) M1->M2 M3 Rapid Kinetics (10-15 min) & High Regioselectivity M2->M3

Mechanistic comparison of conventional thermal heating vs. microwave dielectric heating.

Synthetic Strategy & Workflows

The synthesis is achieved via a four-step sequence. MAOS is deployed at Step 1 (ring-closing) and Step 4 (aliphatic nucleophilic substitution) to accelerate the most kinetically demanding transformations.

SynthesisWorkflow A Ethyl 2,4-dioxo- 4-phenylbutanoate + Ethylhydrazine B Ethyl 1-ethyl-3-phenyl- 1H-pyrazole-5-carboxylate A->B Step 1: MAOS EtOH, 120°C, 10 min C (1-Ethyl-3-phenyl-1H- pyrazol-5-yl)methanol B->C Step 2: Reduction LiAlH4, THF D 5-(Chloromethyl)-1-ethyl- 3-phenyl-1H-pyrazole C->D Step 3: Chlorination SOCl2, DCM E 2-(1-Ethyl-3-phenyl-1H- pyrazol-5-yl)acetonitrile D->E Step 4: MAOS NaCN, MeCN, 100°C, 15 min

Synthetic workflow for 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile.

Validated Experimental Protocols

Step 1: MAOS Cyclocondensation

Causality & Design: Ethanol is selected as the solvent due to its excellent microwave-absorbing capacity (high loss tangent, tanδ=0.941 ). The use of ethylhydrazine oxalate requires an equivalent of base (triethylamine) to liberate the free hydrazine in situ, ensuring rapid nucleophilic attack on the 1,3-diketone before thermal degradation can occur.

Procedure:

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add ethyl 2,4-dioxo-4-phenylbutanoate (440 mg, 2.0 mmol) and ethylhydrazine oxalate (330 mg, 2.2 mmol).

  • Add absolute ethanol (4.0 mL) followed by triethylamine (300 µL, 2.2 mmol) to neutralize the oxalate salt.

  • Seal the vial with a Teflon-lined crimp cap. Critical Step: Ensure the crimp is completely flush to maintain pressure integrity during superheating.

  • Irradiate in a dedicated microwave synthesizer (e.g., Biotage Initiator+) with the following parameters:

    • Temperature: 120 °C

    • Time: 10 min

    • Pre-stirring: 30 s

    • Pressure Limit: 250 psi

  • Cool the vial to room temperature via automated compressed air cooling.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is self-validating if the desired product mass ( [M+H]+=245.1 ) is the dominant peak (>95% purity by UV 254 nm), confirming the absence of the 1,5-isomer.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate.

Steps 2 & 3: Reduction and Chlorination (Standard Conditions)

Procedure Summary: The ester intermediate is reduced using LiAlH 4​ (1.5 eq) in anhydrous THF at 0 °C, warming to room temperature over 2 hours to yield (1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanol. Following a Fieser-Fieser aqueous workup, the crude alcohol is treated with thionyl chloride (SOCl 2​ , 2.0 eq) in dichloromethane at room temperature for 2 hours. Evaporation of the volatiles affords 5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole in quantitative yield, ready for immediate cyanation.

Step 4: MAOS Cyanation

Causality & Design: Aliphatic nucleophilic substitution with cyanide is notoriously slow under conventional heating, often requiring 16 hours at 60 °C to reach completion[2]. By utilizing MAOS in acetonitrile (a medium-absorbing solvent, tanδ=0.062 ), we generate localized molecular excitation that accelerates the S N​ 2 displacement without degrading the pyrazole core.

Procedure:

  • In a 5 mL microwave vial, dissolve 5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole (220 mg, 1.0 mmol) in anhydrous acetonitrile (2.5 mL).

  • Add sodium cyanide (NaCN) (73.5 mg, 1.5 mmol). Safety Note: Handle NaCN in a strictly controlled fume hood; keep away from acids.

  • Seal the vial securely with a crimp cap.

  • Irradiate with the following parameters:

    • Temperature: 100 °C

    • Time: 15 min

  • IPC: Confirm the complete disappearance of the starting material via TLC (Hexanes/EtOAc 3:1, visualization by UV).

  • Dilute the mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO 3​ (10 mL) to safely partition the residual cyanide into the basic aqueous layer.

  • Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate to afford 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile as a highly pure solid.

Comparative Data Analysis

The integration of MAOS provides a stark advantage over conventional thermal reflux methods, drastically improving throughput for structure-activity relationship (SAR) campaigns.

Reaction StepHeating MethodTimeTemperatureIsolated YieldRegioselectivity (1,3- vs 1,5-)
Cyclocondensation Conventional12 hours78 °C (Reflux)65%80:20
Cyclocondensation Microwave 10 min 120 °C 92% >95:5
Cyanation Conventional16 hours60 °C76%N/A
Cyanation Microwave 15 min 100 °C 89% N/A

References

  • Title: JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRAS G12C for the Treatment of Solid Tumors Source: ACS Publications URL
  • Title: Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2...
  • Title: Microwave-assisted synthesis of pyrazoles - a mini-review Source: DergiPark URL
  • Title: Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents Source: PMC URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Separation of N1 and N2 Regioisomers in 3-Phenylpyrazole Ethylation

Welcome to the Technical Support Portal for pyrazole functionalization. The alkylation of unsymmetrical pyrazoles, such as 3-phenylpyrazole, notoriously yields a mixture of regioisomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for pyrazole functionalization. The alkylation of unsymmetrical pyrazoles, such as 3-phenylpyrazole, notoriously yields a mixture of regioisomers. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating protocols to successfully synthesize, separate, and identify 1-ethyl-3-phenylpyrazole and 1-ethyl-5-phenylpyrazole.

Part 1: Mechanistic Insights & Frequently Asked Questions (FAQs)

Q1: Why does the ethylation of 3-phenylpyrazole yield two distinct products, and what dictates their ratio? A: The regioselectivity of pyrazole N-alkylation is governed by a competition between steric hindrance and electronic delocalization[1]. When 3-phenylpyrazole is deprotonated by a base (e.g., K₂CO₃), it forms a delocalized pyrazolide anion. Alkylation is typically under kinetic control. The bulky phenyl group at the C3 position creates significant steric hindrance around the adjacent nitrogen (N2). Consequently, the electrophile (ethyl halide) preferentially attacks the less hindered nitrogen (N1), making 1-ethyl-3-phenylpyrazole the major product (~75-85% yield), while 1-ethyl-5-phenylpyrazole is the minor product [2].

Q2: During silica gel chromatography, why does the minor 1,5-isomer elute faster than the major 1,3-isomer despite having identical molecular weights? A: This is a classic example of steric effects overriding basic polarity rules. In 1-ethyl-5-phenylpyrazole, the N-ethyl group and the adjacent C5-phenyl group experience severe steric clash. To relieve this strain, the phenyl ring twists out of coplanarity with the pyrazole core. This non-planar geometry lowers the molecule's overall dipole moment and sterically shields the basic N2 nitrogen from hydrogen-bonding with the acidic silanol groups on the silica gel[3]. Conversely, 1-ethyl-3-phenylpyrazole is highly planar, exposing its N2 nitrogen to strong silanol interactions, causing it to stick to the column longer.

Q3: How can I definitively prove which isolated fraction is the 1,3-isomer and which is the 1,5-isomer? A: Chemical shift predictions are often insufficient for distinguishing pyrazole regioisomers. The gold standard is the 1D NOE (Nuclear Overhauser Effect) experiment . By selectively irradiating the N-CH₂ protons of the ethyl group, you can observe through-space enhancements. If the ethyl group is at the 5-position (1-ethyl-5-phenylpyrazole), you will see a strong NOE enhancement on the ortho-protons of the phenyl ring. If it is at the 1-position (1-ethyl-3-phenylpyrazole), no such enhancement will occur[4].

Part 2: Visualizing the Workflow

ReactionPathway Start 3-Phenylpyrazole + Base (Deprotonation) Anion Pyrazolide Anion (Delocalized) Start->Anion Path1 Alkylation at N1 (Low Steric Hindrance) Anion->Path1 Kinetic Preference Path2 Alkylation at N2 (High Steric Hindrance) Anion->Path2 Minor Pathway Prod1 1-Ethyl-3-phenylpyrazole Major Isomer (~75-85%) Path1->Prod1 Prod2 1-Ethyl-5-phenylpyrazole Minor Isomer (~15-25%) Path2->Prod2

Caption: Mechanistic pathway of 3-phenylpyrazole ethylation highlighting steric causality.

Troubleshooting Issue Co-eluting Regioisomers on Silica Gel TLC Perform TLC (Hexane:EtOAc 8:2) Issue->TLC Dec1 Is ΔRf > 0.15? TLC->Dec1 Yes Proceed to Flash Chromatography (Load <1% w/w) Dec1->Yes Yes No Change Solvent System (Try Toluene:Acetone) Dec1->No No Dec2 Still unresolved? No->Dec2 Dec2->Yes No Prep Switch to Reverse-Phase Prep-HPLC (C18, MeCN:H2O) Dec2->Prep Yes

Caption: Decision logic tree for troubleshooting the chromatographic separation of pyrazole regioisomers.

Part 3: Quantitative Data & Chromatographic Conditions

Table 1: Comparative Physical and Spectroscopic Properties

Property1-Ethyl-3-phenylpyrazole (Major)1-Ethyl-5-phenylpyrazole (Minor)Causality / Rationale
Steric Environment Low hindrance around N1High hindrance (ethyl clashes with phenyl)Drives kinetic product distribution during alkylation.
Molecular Planarity PlanarPhenyl ring twisted out of planeSteric clash forces non-coplanarity to relieve strain.
Silica Gel Affinity (Rf) Lower Rf (More polar)Higher Rf (Less polar)1,5-isomer's N2 is sterically shielded from silanol groups.
1D NOE Correlation (Irradiate N-CH₂)Enhances Pyrazole C5-HEnhances Phenyl ortho-H & Pyrazole C4-HSpatial proximity of the ethyl group to adjacent protons[4].

Table 2: Recommended Chromatographic Conditions

MethodStationary PhaseMobile PhaseApplication
Flash Chromatography Normal Phase Silica Gel (40-63 µm)Hexane / Ethyl Acetate (Gradient 95:5 to 70:30)Primary isolation of regioisomers for scale-up[3].
Reverse-Phase HPLC C18 (5 µm)Water / Acetonitrile (Gradient 10% to 90% MeCN)High-resolution separation if normal phase fails or for final purity polishing.

Part 4: Self-Validating Experimental Protocols

Protocol A: Ethylation and Chromatographic Separation

Objective: Synthesize and isolate the two regioisomers with built-in quality control gates.

  • Reaction Setup: Dissolve 3-phenylpyrazole (1.0 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (1.5 eq) and ethyl iodide (1.2 eq). Stir at room temperature.

    • Causality: K₂CO₃ deprotonates the pyrazole to form a highly nucleophilic, delocalized pyrazolide anion[1].

  • In-Process Validation (TLC): After 4 hours, spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 8:2 Hexane:EtOAc).

    • Validation Check: The starting material (broad spot, Rf ~0.2 due to N-H hydrogen bonding) must disappear. Two new distinct spots should appear at Rf ~0.5 (1,5-isomer) and Rf ~0.35 (1,3-isomer)[3].

  • Workup: Quench the reaction with distilled water. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF, then dry over anhydrous Na₂SO₄.

  • Flash Chromatography: Load the concentrated crude mixture onto a silica gel column. Critical Step: Keep the loading ratio below 1% w/w (crude to silica) to ensure high resolution. Elute using a shallow gradient of 5% to 20% EtOAc in Hexane.

  • Fraction Validation: Co-spot eluted fractions on TLC. Pool only fractions containing single spots to ensure >95% purity of each regioisomer before proceeding to NMR.

Protocol B: NMR Regioisomer Assignment

Objective: Definitively identify the N1 vs. N2 alkylated products without relying on ambiguous chemical shift assumptions.

  • Sample Preparation: Dissolve 10 mg of the purified fraction in CDCl₃.

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum to identify the N-CH₂ protons (quartet, ~4.1 - 4.3 ppm).

  • 1D NOE Experiment: Selectively irradiate the N-CH₂ quartet resonance.

  • Data Interpretation & Validation:

    • If NOE enhancement is observed at ~7.4 ppm (phenyl ortho-protons) and ~6.3 ppm (pyrazole C4-H): The sample is definitively 1-ethyl-5-phenylpyrazole . Causality: The ethyl group is spatially adjacent to the C5-phenyl ring[4].

    • If NOE enhancement is observed ONLY at ~7.3 ppm (pyrazole C5-H) and ~6.3 ppm (pyrazole C4-H): The sample is definitively 1-ethyl-3-phenylpyrazole . Causality: The ethyl group is far from the C3-phenyl ring, eliminating any through-space interaction[4].

References

  • Benchchem. "Technical Support Center: Optimizing Pyrazole N-Alkylation". Benchchem.
  • Roman Goikhman, Teresa L. Jacques, Dalibor Sames. "C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition". Journal of the American Chemical Society.
  • "SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE". Heterocycles.
  • Benchchem. "Column chromatography conditions for separating pyrazole isomers". Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Cyanomethylation of 1-Ethyl-3-phenyl-1H-pyrazole

Welcome to the Application Scientist Support Center. The introduction of a cyanomethyl group ( −CH2​CN ) onto the pyrazole core is a critical transformation in drug development, providing a versatile handle for subsequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The introduction of a cyanomethyl group ( −CH2​CN ) onto the pyrazole core is a critical transformation in drug development, providing a versatile handle for subsequent elaboration into amines, amides, or tetrazoles[1]. However, the direct C-H functionalization of 1-ethyl-3-phenyl-1H-pyrazole is frequently plagued by side reactions such as halogenation, regioisomerization, and homocoupling.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-fidelity synthesis.

Diagnostic FAQ: Troubleshooting Common Side Reactions

Q1: I am observing significant bromination at the C4 position instead of cyanomethylation when using bromoacetonitrile under photoredox conditions. How can I shift the selectivity? A1: Bromination is a common competitive side reaction in photoredox cyanomethylation. When using bromoacetonitrile ( BrCH2​CN ) and a photocatalyst like Ir(ppy)3​ , the initiation step involves single-electron transfer (SET) to cleave the C-Br bond, generating the desired cyanomethyl radical[1]. However, if the catalytic cycle is disrupted by oxygen, or if the oxidation of the extruded bromide anion occurs off-cycle, electrophilic bromine species are formed. Because the C4 position of 1-ethyl-3-phenyl-1H-pyrazole is highly nucleophilic, it rapidly undergoes electrophilic bromination. The Fix: Ensure a strictly degassed environment to prevent oxygen-mediated bromide oxidation. Furthermore, switching the solvent to a highly polar aprotic solvent like DMSO stabilizes the radical intermediates and kinetically favors the desired C-C bond formation over off-cycle halogenation[2].

Q2: My reaction yields an inseparable mixture of C4 and C5 cyanomethylated regioisomers. How do I achieve absolute C4 regioselectivity? A2: Direct C-H functionalization relies on the innate electronic properties of the substrate. In 1-ethyl-3-phenyl-1H-pyrazole, C4 is the most electron-rich node, but the adjacent C3-phenyl group creates a steric shield. Under highly reactive radical conditions, the attack can occur at the less hindered C5 position, leading to regioisomeric mixtures. The Fix: If lowering the temperature to 25 °C does not restore C4 selectivity[1], you must abandon direct C-H functionalization for a more controlled pathway. We recommend pre-functionalizing the C4 position (e.g., synthesizing 4-bromo-1-ethyl-3-phenyl-1H-pyrazole) and utilizing a Palladium-catalyzed cross-coupling approach with an isoxazole-4-boronic ester. Subsequent base-promoted fragmentation of the isoxazole ring yields the pure C4-cyanomethylated product with 100% regioselectivity[3].

Q3: LC-MS analysis shows a large mass corresponding to pyrazole dimerization (homocoupling). What causes this and how is it prevented? A3: Homocoupling of the pyrazole substrate indicates a kinetic imbalance in the steady-state concentrations of the reacting radicals. If the photoredox generation of the cyanomethyl radical is too slow, the pyrazole radical will persist in solution long enough to encounter another pyrazole molecule, leading to dimerization[2]. The Fix: This is a concentration-dependent issue. By diluting the overall reaction concentration (e.g., from 2.0 M down to 0.5 M) and simultaneously increasing the equivalents of BrCH2​CN (from 1.5 to 3.0 equivalents), you alter the collision frequency. This ensures the pyrazole radical is immediately trapped by the abundant cyanomethyl source, suppressing homocoupling[2].

Quantitative Data: Reaction Condition Profiling

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, allowing you to benchmark your LC-MS results against known profiles.

Reaction StrategyConditionsDesired C4-ProductC5-RegioisomerC4-BrominationDimerization
Direct C-H (Sub-optimal) 2.0 M in MeCN, 1.5 eq BrCH2​CN , Air15%5%65% 10%
Direct C-H (Concentrated) 2.0 M in DMSO, 1.5 eq BrCH2​CN , Argon40%10%<5%45%
Direct C-H (Optimized) 0.5 M in DMSO, 3.0 eq BrCH2​CN , Argon, 25 °C75% 12%<5%<5%
Pd-Catalyzed (Protocol B) 0.5 M in DMSO/H 2​ O, Isoxazole Reagent>95% 0% 0% 0%

Mechanistic Troubleshooting Workflow

TroubleshootingWorkflow A Analyze Reaction Mixture (LC-MS / NMR) B1 Issue: High C4-Bromination A->B1 Off-cycle oxidation B2 Issue: C4/C5 Regioisomers A->B2 Steric hindrance B3 Issue: Pyrazole Homocoupling A->B3 Radical imbalance C1 Action: Degas strictly & switch solvent to DMSO B1->C1 Stabilize radicals C2 Action: Switch to Pd-Catalyzed Isoxazole Fragmentation B2->C2 Absolute regiocontrol C3 Action: Dilute to 0.5 M & increase BrCH2CN to 3.0 eq B3->C3 Kinetic trapping

Fig 1: Diagnostic workflow for resolving cyanomethylation side reactions.

Step-by-Step Methodologies

Protocol A: Optimized Photoredox Direct C4-H Cyanomethylation

Causality & Validation: This protocol utilizes dilution and polar aprotic solvation to kinetically favor hetero-coupling over homocoupling, while rigorous degassing prevents off-cycle bromination[1][2].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-ethyl-3-phenyl-1H-pyrazole (1.0 equiv, 0.5 mmol) and the photocatalyst Ir(ppy)3​ (1.0 mol%).

  • Atmosphere Control: Seal the tube with a rubber septum and apply standard Schlenk techniques to evacuate and backfill with Argon (minimum 3 cycles) to ensure a strictly anaerobic environment.

  • Solvation: Syringe in anhydrous, degassed DMSO to achieve a substrate concentration of 0.5 M (1.0 mL).

  • Reagent Addition: Add bromoacetonitrile (3.0 equiv, 1.5 mmol) dropwise via syringe.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 25 °C for 16 hours. Crucial: A cooling fan must be used to prevent thermal degradation and maintain regioselectivity.

  • Workup: Quench the reaction with deionized water (5 mL) and extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Regiospecific Pd-Catalyzed Cyanomethylation via Isoxazole Fragmentation (The "Fail-Safe" Method)

Causality & Validation: By pre-installing a bromide at the C4 position, this method bypasses the innate electronic/steric limitations of the pyrazole ring. The Suzuki coupling dictates the exact site of attachment, and the subsequent base-promoted fragmentation generates the nitrile, guaranteeing 0% regioisomer formation[3][4].

  • Pre-functionalization: Treat 1-ethyl-3-phenyl-1H-pyrazole with N-Bromosuccinimide (NBS, 1.05 equiv) in DMF at 0 °C for 2 hours to yield 4-bromo-1-ethyl-3-phenyl-1H-pyrazole. Isolate and purify.

  • Reaction Setup: In a 10 mL microwave vial, combine the 4-bromo-1-ethyl-3-phenyl-1H-pyrazole (1.0 equiv, 0.5 mmol), isoxazole-4-boronic acid pinacol ester (1.5 equiv, 0.75 mmol), PdCl2​(dppf) (5 mol%), and Potassium Fluoride (KF, 3.0 equiv).

  • Solvation: Add a degassed solvent mixture of DMSO/H 2​ O (4:1 v/v, 2.5 mL). Seal the vial with a crimp cap.

  • Tandem Coupling/Fragmentation: Heat the reaction mixture to 130 °C in an oil bath for 12 hours. Note: The high temperature is required to drive both the initial cross-coupling and the subsequent base-induced fragmentation/deformylation of the isoxazole ring into the cyanomethyl group[4].

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane (3 x 10 mL). Dry the organic layers, concentrate, and purify via silica gel chromatography to isolate the pure C4-cyanomethylated product.

References

  • [3] DNA-Compatible Cyanomethylation of (Hetero)aryl Halides or Triflates under a Tandem Reaction for DNA-Encoded Library Synthesis. Organic Letters - ACS Publications.3

  • [1] Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. 1

  • [2] Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. The Journal of Organic Chemistry - ACS Publications. 2

  • [4] Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(1-Ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile Workflows

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile as a critical intermediate for complex API synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile as a critical intermediate for complex API synthesis.

However, functionalizing the C5-acetonitrile group presents a significant synthetic challenge. The adjacent N1-ethyl group acts as a "steric rotor," creating a localized shield that blocks standard nucleophilic trajectories and hinders proton abstraction. This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers.

Module 1: Alpha-Carbon Functionalization (Active Methylene Alkylation)

FAQ 1: Why am I getting low yields and incomplete conversion when trying to mono-alkylate the alpha-carbon?

The Causality: The N1-ethyl group creates a steric drag around the alpha-carbon of the acetonitrile group. Standard bases (e.g., K₂CO₃, NaOEt, or even NaH) either fail to efficiently deprotonate this hindered position or allow for rapid equilibration between the unreacted starting material and the enolate equivalent. The Solution: You must force irreversible deprotonation using Lithium Diisopropylamide (LDA). LDA is a remarkably strong base, but its bulky isopropyl groups prevent it from acting as a nucleophile[1]. By performing the reaction at cryogenic temperatures (-78 °C), you achieve complete formation of the kinetic enolate, preventing the starting material from equilibrating[2].

FAQ 2: How do I prevent di-alkylation while pushing the sterically hindered mono-alkylation?

The Causality: Once mono-alkylated, the intermediate can sometimes become more soluble or its remaining alpha-proton becomes uniquely accessible due to conformational locking. The Solution: Strict stoichiometric control (1.05 equivalents of electrophile) and maintaining -78 °C until the electrophile is fully consumed ensures kinetic control, locking the mono-alkylated product from further deprotonation[2].

Protocol: Cryogenic LDA-Mediated Alkylation

This protocol is self-validating: the generation of the nitrile anion often produces a distinct deep yellow/orange color in THF, confirming successful deprotonation.

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Generation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete LDA formation.

  • Deprotonation: Slowly add 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile (1.0 eq) dissolved in a minimum volume of dry THF. Stir for 1 hour at -78 °C.

  • Alkylation: Add the electrophile (e.g., alkyl halide) (1.05 eq) dropwise.

  • Quench: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl to destroy any unreacted base, then extract with ethyl acetate.

Module 2: Nitrile Carbon Electrophilicity (Grignard Additions)

FAQ 3: Grignard additions to the nitrile group are stalling. How can I force the formation of the corresponding ketone?

The Causality: Nucleophilic addition to a linear nitrile (-C≡N) requires the incoming Grignard reagent to approach at a specific trajectory (the Bürgi-Dunitz angle equivalent). The N1-ethyl group and the bulk of the pyrazole ring physically block this path for bulky organomagnesium species. The Solution: Utilize Lewis acid activation via anhydrous Cerium(III) chloride (CeCl₃). Pre-complexing the Grignard reagent with CeCl₃ forms an organocerium intermediate. Cerium is highly oxophilic and azaphilic; it strongly coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon while simultaneously reducing the basicity of the nucleophile. This allows the addition to proceed seamlessly in sterically congested environments[3].

Protocol: Organocerium-Mediated Grignard Addition
  • Activation: Dry CeCl₃·7H₂O under high vacuum at 140 °C for 2 hours to obtain strictly anhydrous CeCl₃. (Self-validation: The powder will shift from crystalline to a fine, free-flowing white solid).

  • Suspension: Suspend the anhydrous CeCl₃ (1.5 eq) in dry THF and stir vigorously for 2 hours at room temperature.

  • Complexation: Cool the suspension to -78 °C and add the Grignard reagent (1.5 eq). Stir for 30 minutes. The formation of the organocerium species is often accompanied by a color change (e.g., pale yellow to off-white).

  • Addition: Add the pyrazole nitrile (1.0 eq) dissolved in THF. Stir for 2 to 4 hours at -78 °C.

  • Hydrolysis: Quench the reaction with 10% aqueous acetic acid. This acidic workup is critical to hydrolyze the intermediate imine into the desired ketone.

Module 3: Nitrile Reduction (Primary Amine Synthesis)

FAQ 4: Reducing the nitrile yields mostly unreacted starting material or secondary amine byproducts. What is going wrong?

The Causality: The reduction of nitriles to primary amines proceeds through a highly reactive aldimine intermediate[4]. Because of the steric bulk of the pyrazole ring, the subsequent reduction of this aldimine to the primary amine is kinetically slow. This extended aldimine lifetime allows newly formed primary amines to attack the aldimine, resulting in secondary amine dimers[4]. The Solution: You must use a system capable of rapid hydride transfer that suppresses dimerization. A combination of Raney-Nickel and Potassium Borohydride (KBH₄) in ethanol provides an exceptionally rapid reduction environment[5]. Alternatively, standard Raney-Ni hydrogenation must be performed under high pressures of H₂ with an excess of anhydrous ammonia to shift the equilibrium away from secondary amine formation.

Protocol: Raney-Ni / KBH₄ Reduction
  • Setup: In a round-bottom flask, dissolve the pyrazole nitrile (1.0 eq) in dry ethanol (approx. 2.5 mL per mmol of substrate).

  • Reagent Addition: Add KBH₄ (4.0 eq) and a slurry of active Raney-Nickel (1.0 eq by weight).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 45 to 60 minutes.

  • Filtration: Carefully filter the mixture through a pad of Celite to remove the catalyst. (Safety Warning: Raney-Ni is highly pyrophoric; never let the filter cake dry out).

  • Isolation: Evaporate the ethanol under reduced pressure, dissolve the residue in ethyl acetate, and wash with brine to isolate the pure primary amine[5].

Quantitative Data & Troubleshooting Tables

Table 1: Base Selection for Alpha-Alkylation of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Base SystemSolventTemp (°C)Mono-alkylation YieldDi-alkylation YieldMechanistic Notes
K₂CO₃DMF80<10%TraceInsufficient basicity for the sterically hindered alpha-proton.
NaHTHF0 to RT45%20%Poor selectivity; thermal conditions allow rapid enolate equilibration.
LDATHF-78>85%<5%Complete, irreversible kinetic enolate formation prevents side reactions[2].

Table 2: Nitrile Reduction Strategies & Byproduct Profiles

Reagent SystemKey IntermediatePrimary Amine YieldSecondary AmineMechanistic Notes
LiAlH₄Imine30%50%Steric drag prolongs imine lifetime; dimerization dominates[4].
H₂ / Pd/CAldimine40%45%Insufficient hydride transfer rate allows nucleophilic attack by primary amine.
Raney-Ni / KBH₄Aldimine>85%<5%Rapid hydride transfer outpaces the dimerization pathway[5].

Visualizations

StericHindrance A 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile B Target: Alpha-Alkylation Challenge: N1-Ethyl Shielding A->B C Target: Nitrile Addition Challenge: Blocked Trajectory A->C D Target: Nitrile Reduction Challenge: Secondary Amine Byproducts A->D E Use LDA (-78°C) Kinetic Enolate Control B->E F Use CeCl3 Activation Organocerium Reagent C->F G Use Raney-Ni + KBH4 Rapid Hydride Transfer D->G

Decision tree for overcoming steric hindrance in pyrazole-acetonitrile workflows.

CeCl3Workflow Step1 Dry CeCl3·7H2O (140°C, Vacuum) Step2 Suspend in THF (Stir 2h, RT) Step1->Step2 Step3 Cool to -78°C Add RMgX Step2->Step3 Step4 Add Pyrazole Nitrile (Stir 2-4h) Step3->Step4 Step5 Acidic Quench (Yields Ketone) Step4->Step5

Step-by-step workflow for the organocerium-mediated Grignard addition to hindered nitriles.

References

  • 22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. LibreTexts. 2

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. 5

  • CHAPTER 4: α-Substitution in Carbonyl Compounds and Derivatives - Books. Royal Society of Chemistry. 1

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. sim2.be. 4

  • Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines. The Journal of Organic Chemistry (ACS). 3

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for the quantification of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Introduction Pyrazole derivatives, characterized by their nitrogen-rich heterocyclic rings, are foundational building blocks in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazole derivatives, characterized by their nitrogen-rich heterocyclic rings, are foundational building blocks in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, kinase inhibitors, and analgesics[1]. The compound 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile serves as a critical synthetic intermediate. While the acetonitrile moiety provides a highly reactive handle for downstream functionalization, it also introduces chemical susceptibility to hydrolysis under extreme pH conditions.

To ensure the purity and stability of this intermediate during drug development, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required[2]. This guide objectively compares stationary phase chemistries for pyrazole resolution, explains the causality behind method development choices, and provides a fully self-validating experimental protocol aligned with the latest ICH Q2(R2) regulatory guidelines[3].

Comparative Analysis: Stationary Phase Selection

When quantifying 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile, the primary analytical challenge is resolving the target analyte from its synthetic precursors (e.g., phenylhydrazine derivatives) and closely related regioisomers (such as the 1-ethyl-5-phenyl isomer). Standard hydrophobic retention is often insufficient for this task.

We compared three distinct column chemistries to determine the optimal stationary phase for this specific pyrazole derivative:

  • Standard C18 (Octadecylsilane): Relies exclusively on hydrophobic dispersion forces. Because pyrazole regioisomers possess identical molecular weights and nearly identical lipophilicity, C18 columns often fail to provide baseline resolution, resulting in co-elution.

  • Phenyl-Hexyl: Introduces moderate π−π interactions, improving the retention of the phenyl ring. While resolution improves compared to C18, nitrogen-rich heterocycles can interact with residual silanols, occasionally causing peak tailing.

  • Biphenyl (Recommended Product): Features a dual-ring system that provides enhanced polarizability, strong dipole-dipole interactions, and rigid π−π retention. This orthogonal selectivity perfectly resolves the rigid 3-phenyl-pyrazole system from its regioisomers.

Table 1: Comparative Column Performance Data

Conditions: 65:35 Acetonitrile:Water (0.1% TFA), Flow Rate 1.0 mL/min, 254 nm.

Column ChemistryRetention Time (min)Resolution ( Rs​ ) vs. RegioisomerTailing Factor ( Tf​ )Suitability for Pyrazoles
Standard C18 8.41.1 (Co-eluting)1.45Poor
Phenyl-Hexyl 10.21.8 (Baseline)1.30Moderate
Biphenyl 12.53.4 (Excellent) 1.05 Optimal

Mechanistic Causality in Method Development

A successful analytical method is not built on trial and error, but on chemical causality.

  • Mobile Phase Selection: A mixture of Acetonitrile and Water was selected as the eluent[4]. To control the ionization state of the molecule, 0.1% Trifluoroacetic acid (TFA) was added to both aqueous and organic phases[5].

  • The "Why" behind TFA: The pyrazole nitrogen possesses a weak basic character. TFA acts as a highly effective ion-pairing agent. By protonating the pyrazole nitrogen and lowering the mobile phase pH (~2.0), TFA suppresses secondary ion-exchange interactions between the analyte and residual silanols on the silica support. This prevents peak broadening and ensures the sharp, symmetrical peaks observed on the Biphenyl column[5].

  • Detection Wavelength: UV detection was set to 254 nm , which optimally captures the π→π∗ electronic transitions of the conjugated phenyl-pyrazole core[1].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol integrates a System Suitability Test (SST) . The SST acts as a self-validating mechanism; the instrument must pass these predefined criteria before any sample data is considered valid[6].

Step-by-Step Methodology

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Note: Matching the diluent closely to the initial mobile phase composition prevents solvent-induced peak distortion.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile reference standard.

  • Transfer to a 100 mL volumetric flask, dissolve in 50 mL of diluent using sonication, and make up to volume to yield a 100 µg/mL stock solution.

Step 3: Chromatographic Conditions

  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Elution Mode: Isocratic, 35% Mobile Phase A / 65% Mobile Phase B[7].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (SST) Inject the 100 µg/mL standard solution in five replicates. The system is validated for the run only if:

  • Relative Standard Deviation (%RSD) of peak area 1.5%.

  • Tailing Factor ( Tf​ ) is between 0.9 and 1.2.

  • Theoretical Plates ( N ) 5,000.

Method Validation (ICH Q2(R2) Framework)

The developed method was rigorously validated in accordance with the ICH Q2(R2) guidelines for analytical procedures[3]. The objective of this validation is to mathematically demonstrate that the procedure is fit for its intended purpose[8].

  • Specificity & Forced Degradation: The compound was subjected to acid (1N HCl), base (1N NaOH), oxidative (3% H2​O2​ ), and thermal (80°C) stress[4]. The Biphenyl column successfully resolved all degradation products from the main API peak, proving the method is stability-indicating.

  • Linearity and Range: The reportable range was validated from 50% to 150% of the target concentration (50–150 µg/mL)[9]. The response was directly proportional to the concentration, yielding an R2 > 0.999[6].

  • Accuracy: Recovery studies were performed by spiking known amounts of the analyte at 80%, 100%, and 120% levels. Mean recovery fell within the strict 98.0% - 102.0% acceptance criteria[2].

  • Robustness: Deliberate, minor variations in flow rate ( ± 0.1 mL/min) and column temperature ( ± 2°C) were introduced. No significant impact on resolution or quantification was observed, confirming method ruggedness[6].

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity ( R2 ) 0.9990.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Precision (Intra-day %RSD) 2.0%0.85%Pass
Limit of Detection (LOD) Signal-to-Noise 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.15 µg/mLPass
Specificity No co-eluting interferencePeak Purity Index > 0.99Pass

Analytical Workflow Visualization

The following diagram illustrates the logical progression from initial method development through the ICH Q2(R2) validation lifecycle.

ValidationWorkflow Dev Method Development (Biphenyl Column & TFA) SST System Suitability Test (SST) Dev->SST Optimize Conditions Val ICH Q2(R2) Validation Lifecycle SST->Val Pass Criteria Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (50-150% Target) Val->Lin Acc Accuracy & Precision (Recovery & %RSD) Val->Acc App Final Approved Analytical Method Spec->App Lin->App Acc->App

Caption: Analytical lifecycle and ICH Q2(R2) validation workflow for pyrazole quantification.

References

  • ResearchGate. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.[Link]

  • National Institutes of Health (PMC). HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71.[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.[Link]

Sources

Comparative

spectroscopic comparison of 3-phenyl vs 5-phenyl pyrazole acetonitrile isomers

Title: Spectroscopic Differentiation of 3-Phenyl vs. 5-Phenyl Pyrazole Acetonitrile Isomers: A Comprehensive Analytical Guide Executive Summary & Mechanistic Context In medicinal chemistry, the pyrazole scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Differentiation of 3-Phenyl vs. 5-Phenyl Pyrazole Acetonitrile Isomers: A Comprehensive Analytical Guide

Executive Summary & Mechanistic Context

In medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore. However, the inherent annular tautomerism of 3(5)-substituted pyrazoles presents a significant analytical challenge[1]. When 3(5)-phenylpyrazole is subjected to N-alkylation with an agent such as bromoacetonitrile, the tautomeric equilibrium is permanently locked, yielding a mixture of two distinct regioisomers: 1-(cyanomethyl)-3-phenyl-1H-pyrazole (the 3-phenyl isomer) and 1-(cyanomethyl)-5-phenyl-1H-pyrazole (the 5-phenyl isomer).

Differentiating these isomers is critical for accurate Structure-Activity Relationship (SAR) profiling. As a Senior Application Scientist, I approach this not merely as a pattern-matching exercise, but as an exercise in structural causality. The spectroscopic differences between these isomers are driven entirely by steric hindrance and molecular conformation [2].

In the 5-phenyl isomer, the N1-cyanomethyl group and the C5-phenyl ring experience severe A(1,3) steric strain. To minimize this energetic penalty, the phenyl ring rotates orthogonally out of the pyrazole plane[3]. This single conformational shift triggers a cascade of observable spectroscopic consequences: it breaks π -conjugation (altering UV-Vis absorption) and places adjacent protons within the shielding cone of the phenyl ring's magnetic anisotropy (altering NMR chemical shifts).

Quantitative Spectroscopic Comparison

The following table synthesizes the diagnostic spectroscopic data used to unambiguously differentiate the two regioisomers.

Analytical Technique3-Phenyl Isomer (Coplanar)5-Phenyl Isomer (Orthogonal/Twisted)Mechanistic Causality
1 H NMR (H4 Pyrazole) δ ~ 6.70 ppm (d, J = 2.5 Hz) δ ~ 6.40 ppm (d, J = 2.0 Hz)Anisotropic Shielding: The twisted phenyl ring in the 5-isomer shields H4, shifting it upfield.
1 H NMR (N-CH 2​ -CN) δ ~ 5.15 ppm (s) δ ~ 4.95 ppm (s)Anisotropic Shielding: The orthogonal phenyl ring shields the adjacent N-methylene protons.
13 C NMR (C4 Pyrazole) δ ~ 103.5 ppm δ ~ 106.2 ppmElectron Density: Loss of conjugation in the 5-isomer slightly deshields the C4 carbon.
UV-Vis ( λmax​ ) ~ 255 nm (High ϵ )~ 230 nm (Lower ϵ )Conjugation: Coplanarity in the 3-isomer lowers the HOMO-LUMO gap (bathochromic shift).
2D NOESY Correlations N-CH 2​ Pyrazole H5N-CH 2​ Phenyl ortho-HSpatial Proximity: Defines the absolute geometry of the N-alkyl group relative to the core.

Self-Validating Experimental Protocols

A robust analytical workflow must be a self-validating system. Relying solely on 1D 1 H NMR chemical shifts is prone to solvent-dependent anomalies. The protocols below integrate synthesis, separation, and 2D NMR to create an internal feedback loop that proves its own structural assignment without relying on external databases.

Protocol A: Regioselective Synthesis & Chromatographic Resolution

Objective: Generate and isolate the isomers while exploiting their conformational differences for separation.

  • Reaction Setup: Dissolve 3(5)-phenylpyrazole (1.0 eq) in anhydrous DMF. Add anhydrous K 2​ CO 3​ (1.5 eq) and stir for 15 minutes. Causality: K 2​ CO 3​ is selected as a mild base to deprotonate the pyrazole N-H without risking the hydrolysis of the highly sensitive nitrile group on the alkylating agent.

  • Alkylation: Dropwise add bromoacetonitrile (1.1 eq) at 0 °C. Warm to room temperature and stir for 4 hours. Quench with H 2​ O and extract with Ethyl Acetate.

  • Chromatographic Separation: Concentrate the organic layer and load onto a silica gel column. Elute with a Hexane/Ethyl Acetate gradient (8:2 to 6:4). Causality: The 5-phenyl isomer will elute first . Because its phenyl ring is twisted orthogonally, it creates a steric shield around the polar pyrazole core, reducing hydrogen-bonding interactions with the stationary silica phase. The planar 3-phenyl isomer interacts more strongly and elutes second.

Protocol B: 2D NOESY NMR Acquisition (The Validation Engine)

Objective: Unambiguously assign the isolated isomers using spatial proton-proton correlations.

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl 3​ .

  • Acquisition Parameters: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time ( tm​ ) of 300–500 ms. Causality: A mixing time of ~400 ms is optimal for small molecules (MW < 500 Da) in non-viscous solvents to allow sufficient cross-relaxation without entering the spin-diffusion regime.

  • Data Interpretation & Validation:

    • Irradiate/select the N-CH 2​ -CN resonance ( δ ~ 4.95 - 5.15 ppm).

    • If the structure is the 5-phenyl isomer: You will observe a strong NOE cross-peak with the ortho-protons of the phenyl ring ( δ ~ 7.4 ppm).

    • If the structure is the 3-phenyl isomer: You will observe a strong NOE cross-peak with the pyrazole H5 proton ( δ ~ 7.5 ppm), and zero correlation with the phenyl ring.

Logical Workflow Visualization

The following diagram illustrates the logical deduction pathway utilized in Protocol B. By mapping spatial correlations, the analytical system internally proves the assigned regiochemistry.

NOESY_Logic Start Acquire 2D NOESY Spectrum Irradiate N-CH2 Signal (~5.0 ppm) Observe Observe NOE Cross-Peaks Start->Observe PathA Strong correlation with Phenyl ortho-protons (~7.4 ppm) Observe->PathA PathB Strong correlation with Pyrazole H5 proton (~7.5 ppm) Observe->PathB ResultA Assigned: 5-Phenyl Isomer (Steric proximity confirmed) PathA->ResultA ResultB Assigned: 3-Phenyl Isomer (Phenyl ring is distal) PathB->ResultB

Caption: Logical workflow for definitive regioisomer assignment using 2D NOESY cross-peak correlations.

References

  • Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study Source: fu-berlin.de URL: 1

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: mdpi.com URL: 2

  • Title: C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition Source: acs.org URL: 3

Sources

Validation

A Comparative Guide to the GC-MS Validation of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile Reaction Intermediates

This guide provides an in-depth technical overview of the validation of reaction intermediates in the synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). We w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of the validation of reaction intermediates in the synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore a probable synthetic pathway, detail a comprehensive GC-MS validation protocol, and objectively compare this methodology with viable alternatives, supported by representative experimental data.

Introduction: The Critical Role of Intermediate Monitoring in Pharmaceutical Synthesis

Pyrazole derivatives are foundational scaffolds in modern medicine, present in drugs ranging from anti-inflammatory agents like celecoxib to anti-obesity medications.[1][2] The synthesis of these complex molecules is a multi-step process where the diligent monitoring of reaction progress is not merely a quality control measure but a critical component of process optimization and safety. Identifying and quantifying starting materials, intermediates, and by-products in real-time allows for the precise determination of reaction endpoints, maximizes yield, and minimizes impurities that could compromise the final active pharmaceutical ingredient (API).

While various analytical techniques can monitor organic reactions, GC-MS is particularly powerful for compounds that are volatile and thermally stable.[3][4] It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry, providing unambiguous structural information for each component in a reaction mixture.[3] This guide focuses on establishing a robust, validated GC-MS method for the synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile, a representative functionalized pyrazole.

Proposed Synthesis Pathway and Key Intermediates

A common and efficient method for synthesizing 1,3,5-substituted pyrazoles is the Knorr pyrazole synthesis and its variations, which typically involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5] For our target molecule, a plausible pathway involves the reaction of a β-ketonitrile with ethylhydrazine.

The key species to monitor during this reaction are:

  • Starting Material 1 (SM1): Benzoylacetonitrile

  • Starting Material 2 (SM2): Ethylhydrazine

  • Intermediate 1 (INT1): A hydrazone intermediate formed by the initial condensation. This intermediate may exist in equilibrium with a cyclic hydroxylpyrazolidine form.[6]

  • Final Product (FP): 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Synthesis_Pathway SM1 Benzoylacetonitrile (SM1) plus SM1->plus SM2 Ethylhydrazine (SM2) SM2->plus INT1 Hydrazone Intermediate (INT1) FP Target Product (FP) 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile INT1->FP Cyclization - H₂O plus->INT1 + H₂O

Caption: Proposed reaction pathway for the synthesis of the target pyrazole.

GC-MS Validation: A Self-Validating Protocol

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[7][8] The following protocol is designed to be self-validating, ensuring that the data generated is trustworthy and reproducible.

Experimental Workflow

The overall process, from sampling to final data analysis, follows a structured workflow.

GCMS_Workflow Sampling 1. Reaction Sampling (Quenched Aliquot) Prep 2. Sample Preparation (Extraction & Dilution) Sampling->Prep Analysis 3. GC-MS Analysis (Separation & Detection) Prep->Analysis Processing 4. Data Processing (Integration & Identification) Analysis->Processing Validation 5. Method Validation (Specificity, Linearity, Precision, etc.) Processing->Validation Report 6. Report Generation Validation->Report

Caption: The comprehensive workflow for GC-MS validation of reaction intermediates.

Step-by-Step Methodology

A. Sample Preparation The causality behind this step is to get an accurate "snapshot" of the reaction mixture at a specific time point.

  • Sampling: Withdraw a 100 µL aliquot from the reaction vessel.

  • Quenching: Immediately add the aliquot to 1 mL of ice-cold water. This halts the reaction, preventing further conversion of intermediates.

  • Extraction: Add 1 mL of ethyl acetate and vortex for 30 seconds to extract the organic components. The choice of ethyl acetate is based on its immiscibility with water and its good solubility for the aromatic and moderately polar analytes.

  • Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.

  • Dilution: Dilute the dried organic extract to a final volume of 2 mL with ethyl acetate for analysis.

B. GC-MS Instrumentation and Parameters The parameters are chosen to ensure good separation of the analytes and to generate standard, library-searchable mass spectra.

ParameterSpecificationRationale
GC System Agilent 8890 or equivalentStandard, robust platform for routine analysis.
MS System Agilent 5977B or equivalentProvides high sensitivity and reliable mass accuracy.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column ideal for separating a wide range of volatile and semi-volatile organic compounds.[9]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas providing good chromatographic efficiency.
Injector Split/Splitless, 250 °C, Split ratio 50:1High temperature ensures volatilization; split injection prevents column overloading.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minGradient ensures separation of early-eluting starting materials from later-eluting product.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI), 230 °C, 70 eVStandard EI energy creates reproducible fragmentation patterns for library matching.[10]
Mass Scan Range m/z 40-450Covers the expected molecular weights and fragment ions of all components.
Validation Parameters and Representative Data

Validation is performed according to established guidelines to ensure the method is accurate, precise, and specific.[11][12][13]

1. Specificity (Selectivity) Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by injecting individual standards of the starting materials, intermediate, and final product to establish their unique retention times and mass spectra.

Representative Data:

Compound Retention Time (min) Key m/z Fragments
Ethylhydrazine (SM2) ~3.5 60, 45, 29
Benzoylacetonitrile (SM1) ~8.2 145, 105, 77
Hydrazone Intermediate (INT1) ~11.5 187, 158, 105, 77

| Final Product (FP) | ~12.8 | 211, 182, 115, 77 |

2. Linearity Linearity is established by analyzing a series of standards across a range of concentrations.

Protocol: Prepare a 5-point calibration curve for the final product (e.g., 1, 5, 10, 25, 50 µg/mL). Acceptance Criterion: The correlation coefficient (R²) of the calibration curve must be ≥ 0.995.

3. Precision Precision measures the closeness of agreement among a series of measurements.

  • Repeatability (Intra-day precision): Analyze six replicate samples of a mid-range concentration standard on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.[8] Acceptance Criterion: The relative standard deviation (%RSD) should be ≤ 5%.

4. Accuracy Accuracy is determined by spiking a sample matrix with a known quantity of the analyte. Protocol: Spike a mid-reaction sample with a known amount of the final product standard at three concentration levels (e.g., 80%, 100%, and 120% of expected concentration). Acceptance Criterion: The recovery should be between 95% and 105%.

5. Limits of Detection (LOD) and Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Typically estimated as a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically estimated as a signal-to-noise ratio of 10:1.

Interpreting Mass Spectra of Pyrazole Intermediates

The power of GC-MS lies in the mass spectrum, which provides a structural fingerprint of the molecule. For pyrazole derivatives, fragmentation is often predictable. The molecular ion ([M]⁺•) is usually stable and observed.[14]

Common fragmentation pathways for pyrazoles include:

  • Loss of HCN: A characteristic fragmentation for many nitrogen-containing heterocycles.[14]

  • Loss of N₂: Cleavage of the N-N bond can lead to the expulsion of a nitrogen molecule.[14]

  • Cleavage of Substituents: The ethyl group on the nitrogen and the acetonitrile group will produce characteristic fragments. For our final product (m/z 211), we would expect to see fragments corresponding to the loss of an ethyl radical (m/z 182) and cleavage of the acetonitrile moiety.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is an excellent choice for this analysis, other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are also viable. The choice depends on the specific needs of the laboratory and the properties of the analytes.[3][4][15]

FeatureGC-MS HPLC-UV LC-MS
Principle Separation by volatility/boiling point, detection by mass.[16]Separation by polarity, detection by UV absorbance.[16]Separation by polarity, detection by mass.[3]
Analyte Suitability Volatile & thermally stable compounds.[17]Non-volatile & thermally labile compounds.[17]Broad range, including non-volatile and thermally labile compounds.
Structural Info High (definitive identification from mass spectrum).Low (retention time only; co-elution is possible).High (definitive identification from mass spectrum).
Sensitivity Very high (ng to pg level).[18]Moderate (µg to ng level).Very high (pg to fg level).
Speed Fast, typically 15-30 min per run.Slower, typically 20-45 min per run.Similar to HPLC.
Cost (Instrument) ModerateLowHigh
Pros for this Topic Excellent for separating isomers; provides definitive structural proof; robust and widely available.Simple, low-cost, and highly quantitative for known chromophores.Handles non-volatile by-products; high sensitivity.
Cons for this Topic Not suitable for thermally unstable by-products (e.g., polymers).Cannot identify unknown impurities; requires analytes to have a UV chromophore.Higher cost and complexity; potential for ion suppression from the reaction matrix.

Conclusion

For the validation of reaction intermediates in the synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile, GC-MS stands out as a superior technique. Its ability to provide both chromatographic separation and definitive mass-spectral identification in a single, rapid analysis is invaluable for process development.[15][19] It offers the specificity required to distinguish between structurally similar intermediates and by-products, and the sensitivity to monitor the reaction from start to finish. While HPLC-UV offers a lower-cost alternative for routine quantitative analysis once the process is well-defined, it lacks the confirmatory power needed during development and troubleshooting. LC-MS provides comparable or greater power but at a significantly higher cost and complexity. Therefore, a robust, fully validated GC-MS method, as detailed in this guide, represents the gold standard for ensuring the integrity and efficiency of this important pharmaceutical synthesis.

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019, August 12). Vertex AI Search.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 3). IntechOpen. Available from: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022, September 12). Royal Society of Chemistry. Available from: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation. Waters Corporation. Available from: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Vertex AI Search.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Beilstein-Institut. Available from: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). MDPI. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. ResearchGate. Available from: [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. Vertex AI Search.
  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2026, March 22). Spectroscopy Online. Available from: [Link]

  • Fragmentations of pyrazole derivatives 9 | Download Scientific Diagram - ResearchGate. ResearchGate. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. Available from: [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods - ResearchGate. (2026, March 3). ResearchGate. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]

  • Celebration of Scholarship: GCMS VS HPLC. Purdue University Northwest. Available from: [Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC - Smithers. Smithers. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI. Available from: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS - SciELO. (2020, July 8). SciELO. Available from: [Link]

  • Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023, January 13). AMP Tech Instruments. Available from: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. (2026, January 28). Lab Manager. Available from: [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (2019, May 15). National Center for Biotechnology Information. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely from acquisition to disposal. The res...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely from acquisition to disposal. The responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile, grounded in established safety protocols and regulatory standards.

The procedures outlined here are designed to be self-validating, explaining the causality behind each step to build a robust and intuitive safety mindset. However, always remember that these guidelines are meant to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols and local regulations.

Compound Profile and Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile is a substituted pyrazole derivative containing a nitrile functional group. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, data for structurally similar compounds and its functional groups allow for a reliable hazard assessment.

Based on notified classifications for closely related analogs, the primary hazards are summarized below[1][2].

Identifier Information
Chemical Name 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile
CAS Number 1260659-26-4[1]
GHS Hazard Class Description
Acute Toxicity (Oral, Dermal, Inhalation)Warning: Harmful if swallowed, in contact with skin, or if inhaled[1][3][4].
Skin IrritationWarning: Causes skin irritation upon contact[1][5][6].
Serious Eye DamageDanger: Poses a risk of serious, potentially irreversible, eye damage[1][7].
STOT SE 3Warning: May cause drowsiness or dizziness (Specific Target Organ Toxicity, Single Exposure)[1][2].

The presence of the nitrile group (C≡N) is of particular concern. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids or high temperatures. Pyrazole derivatives themselves can exhibit toxicological properties, including acute toxicity and organ-specific effects with prolonged exposure[7]. Therefore, this compound must be managed as a regulated hazardous waste from the moment it is designated for disposal[8][9].

Personal Protective Equipment (PPE)

Mandatory PPE must be worn at all times when handling or preparing this chemical for disposal to prevent exposure.

Protective Equipment Specification Rationale
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye damage[5][10].
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile).Prevents skin contact, irritation, and dermal absorption[6][10]. Thin disposable gloves offer splash protection only and must be discarded immediately upon contamination[11].
Skin & Body Protection Lab coat, long pants, and closed-toe shoes.Prevents accidental skin exposure from spills or splashes[10].
Respiratory Protection Not typically required if handled in a certified chemical fume hood.A respirator may be needed for spill cleanup outside of a fume hood. Consult your EHS department[10].

Pre-Disposal Protocol: Waste Segregation & Container Selection

Proper segregation is the most critical step to prevent dangerous chemical reactions in waste containers.

  • Waste Characterization: All materials contaminated with 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile are considered hazardous waste[12]. This includes the neat compound, solutions, contaminated gloves, paper towels, and labware.

  • Container Selection:

    • Waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[12][13]. The original product container is often an excellent choice for neat chemical waste[12].

    • Use plastic containers for solid waste and glass or polyethylene containers for liquid waste, ensuring chemical compatibility[8].

  • Incompatibility Prevention:

    • DO NOT mix this waste with strong acids. This can cause a violent reaction and the release of deadly hydrogen cyanide gas.

    • DO NOT mix with strong oxidizing agents[6][10].

    • Segregate this waste stream from other incompatible classes, such as bases or aqueous waste, unless specifically instructed otherwise by your EHS office[13][14].

Step-by-Step Disposal Procedures

All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[8][9].

A. Disposal of Neat (Unused) Compound
  • Ensure the original container is in good condition and the cap is sealed tightly.

  • Inspect the exterior of the container for any contamination. If contaminated, wipe it down with a cloth dampened with an appropriate solvent (e.g., ethanol), and dispose of the wipe as contaminated solid waste.

  • Attach a "Hazardous Waste" label to the container. The label must clearly list the full chemical name: "2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile" and its approximate quantity[13]. Chemical formulas or abbreviations are not acceptable[13].

  • Store the container in your lab's designated SAA, ensuring it is segregated from incompatible materials.

  • Arrange for pickup through your institution's EHS department[8].

B. Disposal of Contaminated Solid Waste

This category includes used gloves, weigh boats, absorbent paper, and contaminated silica gel.

  • Designate a specific waste container for this stream, such as a plastic pail with a lid or a cardboard box with a thick plastic liner[9].

  • Label the container "Hazardous Waste" and list "Solid Debris contaminated with 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile"[13].

  • Place all contaminated solid items directly into this container.

  • Keep the container closed at all times except when adding waste[8][13].

  • Once the container is full, arrange for EHS pickup.

C. Disposal of Contaminated Liquid Waste

This includes reaction mixtures or solutions in organic solvents.

  • Designate a chemically compatible waste container (e.g., a glass solvent bottle) with a screw cap.

  • Crucially, maintain separate waste streams for halogenated and non-halogenated solvents [15]. Add this waste to the appropriate stream.

  • Label the container "Hazardous Waste" and list all chemical components by their full name and approximate percentage, including the target compound and all solvents[13].

  • Keep the container closed in a fume hood and within secondary containment (e.g., a plastic tub) to contain potential leaks.

  • Arrange for EHS pickup when the container is 90% full[13]. Never pour chemical waste down the drain [16].

Spill Management Protocol

Accidental spills must be treated as a hazardous event.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (e.g., >200 mL) or in a poorly ventilated space, evacuate the lab and contact your EHS emergency line immediately.

  • Ventilate: Ensure the chemical fume hood is operational to contain vapors.

  • Protect: Wear the full PPE detailed in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit[10][17]. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect: Carefully scoop the absorbed material into a designated container for hazardous solid waste.

  • Decontaminate: Clean the spill area with a cloth and an appropriate solvent. Dispose of all cleanup materials as hazardous solid waste[12].

  • Report: Report the incident to your lab supervisor and EHS department according to institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile waste.

G start Begin Disposal Assessment waste_type Identify Waste Form start->waste_type neat Neat / Unused Compound waste_type->neat Neat solid Contaminated Solid Waste (Gloves, Wipes, Silica) waste_type->solid Solid liquid Contaminated Liquid Waste (Solvent Mixtures) waste_type->liquid Liquid spill Accidental Spill waste_type->spill Spill action_neat 1. Ensure container is sealed. 2. Label with full chemical name. 3. Place in SAA. neat->action_neat action_solid 1. Place in designated, lined solid waste container. 2. Keep container closed. 3. Label with constituents. solid->action_solid action_liquid 1. Add to appropriate solvent waste (non-halogenated vs. halogenated). 2. Keep container closed in secondary containment. 3. Label with all components and percentages. liquid->action_liquid action_spill 1. Alert others and wear full PPE. 2. Absorb with inert material. 3. Collect and treat as hazardous solid waste. spill->action_spill end Arrange for EHS Pickup action_neat->end action_solid->end action_liquid->end action_spill->end

Caption: Decision workflow for disposal of 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile.

References

  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS. [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)acetonitrile
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